N-Methyl valacyclovir
概要
説明
“N-Methyl valacyclovir” is a derivative of the antiviral drug valacyclovir . Valacyclovir is the valyl ester of the antiviral drug acyclovir . Acting as an oral prodrug, valacyclovir is converted in vivo to acyclovir . Acyclovir, a nucleoside analog, is phosphorylated by virally-encoded thymidine kinase and subsequently by cellular enzymes, yielding acyclovir triphosphate, which competitively inhibits viral DNA polymerase .
Synthesis Analysis
The synthesis of related substances of antiviral drug Valacyclovir involves the presence of N-H stretching, aliphatic C-H Stretching, and C=O stretching of ester . The method of cyclodesulfurization using heavy metal salts makes it possible for the synthesis of ACV from 5-aminoimidazole-4-carboxamide .
Molecular Structure Analysis
The molecular formula of “N-Methyl valacyclovir” is C14H22N6O4 . The molecular weight is 338.36 g/mol . The structure of “N-Methyl valacyclovir” includes a purine ring, which is a heterocyclic aromatic organic compound .
Chemical Reactions Analysis
Valacyclovir is rapidly and nearly completely converted to acyclovir by intestinal and hepatic metabolism . Acyclovir is converted to acyclovir monophosphate by virus-specific thymidine kinase then further converted to acyclovir triphosphate by other cellular enzymes .
Physical And Chemical Properties Analysis
The molecular weight of “N-Methyl valacyclovir” is 338.36 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 7 . The compound also has a rotatable bond count of 9 . The exact mass is 338.17025320 g/mol .
科学的研究の応用
Molecular Docking and Wave Function Analyses
N-Methyl Valacyclovir, as a derivative of Valacyclovir, exhibits activity against viruses like Herpes simplex and Varicella zoster. A study by FathimaRizwana et al. (2019) utilized molecular docking studies and wave function analyses to investigate the reactivity of Valacyclovir. They found the molecule shows charge transfer within itself, indicating potential for antiviral activities against various viruses including VZV, HSV, and Dengue (FathimaRizwana et al., 2019).
Pharmacokinetics in Different Physiological Conditions
A study by Smith et al. (2009) explored the pharmacokinetics of Acyclovir, the active form of Valacyclovir, in subjects with different renal functions. They found that renal impairment doesn't alter the distribution of Acyclovir or its metabolites to the cerebrospinal fluid but leads to higher systemic concentrations (Smith et al., 2009).
Antiviral Effects Beyond Herpesviruses
Vanpouille et al. (2015) investigated Valacyclovir's effects on HIV-1 viral load in HIV-1 infected, HSV-2-seronegative individuals. They found that Valacyclovir reduces HIV-1 VL in plasma, indicating a potential broader antiviral application beyond herpesviruses (Vanpouille et al., 2015).
Electrooxidation and Voltammetric Determination
Research by Uslu et al. (2006) focused on the electrochemical properties of Valacyclovir. They found that Valacyclovir can be irreversibly oxidized at a glassy carbon electrode in a pH-dependent manner, indicating potential for analytical applications in pharmaceuticals and biological fluids (Uslu et al., 2006).
Herpesvirus Management and Potential Future Applications
Griffiths (2002) discussed the clinical benefits of Acyclovir/Valacyclovir for prophylaxis in immunocompromised hosts, suggesting a role in the management of complex medical conditions and potential future applications in diseases like atherosclerosis and multiple sclerosis (Griffiths, 2002).
作用機序
Valacyclovir is rapidly and nearly completely converted to acyclovir by intestinal and hepatic metabolism . Acyclovir is converted to acyclovir monophosphate by virus-specific thymidine kinase then further converted to acyclovir triphosphate by other cellular enzymes . Acyclovir triphosphate inhibits DNA synthesis and viral replication by competing with deoxyguanosine triphosphate for viral DNA polymerase and being incorporated into viral DNA .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-3-methyl-2-(methylamino)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O4/c1-8(2)9(16-3)13(22)24-5-4-23-7-20-6-17-10-11(20)18-14(15)19-12(10)21/h6,8-9,16H,4-5,7H2,1-3H3,(H3,15,18,19,21)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVQFSIULWJNGD-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl valacyclovir | |
CAS RN |
1346747-65-6 | |
Record name | N-Methyl valacyclovir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346747656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-METHYL VALACYCLOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9M7PV0WCI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。